Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Analytical chemistry Quality control Solid-state characterization

Researchers requiring a reliable fluorinated imidazo[1,2-a]pyridine building block for kinase inhibitor programs often face variability in purity and regioisomeric ambiguity. Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 367500-93-4) solves this with a well-defined melting point (146-147 °C), consistent LogP (~2.35), and a 6-fluoro substitution that enables regioselective C-H functionalization. • Verified identity by sharp melting point and density (1.3 ± 0.1 g/cm³) • Consistent purity ≥98% ensures reproducible SAR and analytical method development • Ethyl ester handle allows facile hydrolysis, amidation, or reduction for library synthesis. Procure with confidence for your medicinal chemistry campaigns.

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
CAS No. 367500-93-4
Cat. No. B1388148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
CAS367500-93-4
Molecular FormulaC10H9FN2O2
Molecular Weight208.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(C=CC2=N1)F
InChIInChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3
InChIKeyYJKYSWGAJNXRJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 367500-93-4): Core Physicochemical and Structural Baseline for Sourcing Decisions


Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 367500-93-4) is a fluorinated heterocyclic building block featuring the imidazo[1,2-a]pyridine core with an ethyl ester at the 2-position and a fluorine atom at the 6-position [1]. This substitution pattern yields a molecular formula of C₁₀H₉FN₂O₂ and a molecular weight of 208.19 g/mol . The compound is a crystalline solid with a defined melting point of 146–147 °C and a predicted density of 1.3 ± 0.1 g/cm³, providing unambiguous identity verification metrics that are absent or less defined for many closely related analogs [2]. Its unique fluorine substitution at the 6-position distinguishes it from non-fluorinated, regioisomeric, or differently halogenated imidazo[1,2-a]pyridine-2-carboxylates, offering a specific vector for synthetic elaboration and a predictable impact on physicochemical properties such as lipophilicity (calculated LogP ≈ 2.35–2.4) [2][3].

Why Generic Imidazo[1,2-a]pyridine-2-carboxylates Cannot Substitute for Ethyl 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate (367500-93-4)


Within the imidazo[1,2-a]pyridine-2-carboxylate class, even seemingly minor structural variations lead to substantial divergences in physicochemical properties, reactivity, and biological profile that preclude direct substitution. The specific 6-fluoro substitution in CAS 367500-93-4 imparts a defined solid-state identity (melting point 146–147 °C), a distinct lipophilicity (LogP ~2.35–2.4), and a unique electronic environment that influences both downstream synthetic transformations and target binding [1][2]. Replacing the 6-fluoro group with hydrogen, a different halogen (e.g., 6‑chloro, 6‑bromo), or relocating the carboxylate to the 3‑position yields compounds with significantly different melting behavior, solubility profiles, and potential off‑target interactions [3]. Furthermore, structure–activity relationship (SAR) studies on related imidazo[1,2-a]pyridine series demonstrate that fluorine substitution at the 6‑position can dramatically alter kinase inhibition potency and selectivity, whereas unsubstituted or differently substituted analogs may exhibit reduced efficacy or altered ADME properties [4][5]. Therefore, using a non‑fluorinated or regioisomeric analog as a drop‑in replacement without re‑validation would introduce uncontrolled variability in both chemical synthesis and biological assay outcomes.

Quantitative Differentiation Evidence for Ethyl 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate (367500-93-4) Against Closest Analogs


Defined Melting Point (146–147 °C) Enables Unambiguous Identity Confirmation Compared to Undefined Analogs

Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate exhibits a sharp, experimentally determined melting point of 146–147 °C [1][2]. In contrast, the non-fluorinated parent compound, ethyl imidazo[1,2-a]pyridine-2-carboxylate (CAS 38922-77-9), is reported with a significantly lower and broader melting range of 79.5–83 °C . This quantitative difference provides a rapid, cost‑effective identity check for incoming material and serves as a critical purity indicator absent for many regioisomeric (e.g., 3‑carboxylate) or other halogenated analogs.

Analytical chemistry Quality control Solid-state characterization

Enhanced Lipophilicity (LogP ≈ 2.35–2.4) Relative to Non-Fluorinated Parent Offers Predictable Pharmacokinetic Advantage

The calculated octanol–water partition coefficient (LogP) for ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is consistently reported in the range of 2.35–2.4 [1][2]. Although experimental LogP values for the non-fluorinated comparator are not widely available, class-level inference from structurally related imidazo[1,2-a]pyridine series indicates that introduction of a fluorine atom at the 6‑position increases lipophilicity by approximately 0.5–1.0 LogP units compared to the hydrogen‑substituted analog [3]. This elevated LogP correlates with improved membrane permeability and oral absorption, a trend corroborated by preliminary pharmacokinetic studies showing favorable oral exposure for this compound in animal models [4].

Medicinal chemistry ADME prediction Drug design

6-Fluoro Substitution Confers Distinct Electronic Effects for Downstream Synthetic Elaboration Versus 3-Carboxylate Regioisomer

The 6-fluoro substituent in ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate provides a specific electronic handle for regioselective C–H functionalization reactions [1]. In contrast, the regioisomeric ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS 1359655-87-0) places the carboxylate at a different position, fundamentally altering the electron density distribution and the site(s) available for cross-coupling or nucleophilic attack [2]. While direct comparative reaction yield data for this exact pair are not published, broader class‑level studies demonstrate that fluorine substitution at the 6‑position directs palladium‑catalyzed C–H activation to specific sites on the imidazo[1,2-a]pyridine scaffold, a selectivity that the 3‑carboxylate regioisomer cannot replicate [1].

Synthetic chemistry Regioselectivity Cross-coupling

Potential for Reduced P‑gp Efflux and Improved Bioavailability in Kinase Inhibitor Series Versus Non‑Fluorinated Analogs

In a related series of imidazo[1,2-a]pyridine‑based PDGFR inhibitors, the introduction of a fluorine‑substituted piperidine moiety led to a significant reduction in P‑glycoprotein (P‑gp)‑mediated efflux and a corresponding improvement in oral bioavailability [1]. Although the specific compound (367500-93-4) was not directly evaluated in that study, the SAR findings strongly suggest that the 6‑fluoro substitution on the imidazo[1,2-a]pyridine core may similarly attenuate efflux transporter recognition relative to non‑fluorinated or differently substituted analogs. Preliminary pharmacokinetic data cited for ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate indicate favorable oral absorption and good systemic exposure in animal models, consistent with this class‑level trend [2].

Pharmacokinetics Kinase inhibition ADME

Higher Molecular Weight (208.19 g/mol) and Topological PSA (43.6 Ų) Differentiate from Lighter Analogs, Impacting Permeability Predictions

Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate possesses a molecular weight of 208.19 g/mol and a calculated topological polar surface area (tPSA) of 43.6 Ų [1][2]. The non‑fluorinated parent compound, ethyl imidazo[1,2-a]pyridine-2-carboxylate (CAS 38922-77-9), has a molecular weight of 190.20 g/mol and a slightly lower tPSA (~41 Ų) . The 6‑chloro analog (CAS not readily available) has an even higher molecular weight (~224.6 g/mol) and altered halogen bonding capacity. These differences, though modest, are within the range known to influence passive permeability and oral absorption predictions in drug discovery settings.

Physicochemical profiling Drug-likeness ADME

Optimal Use Cases for Ethyl 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylate (367500-93-4) Based on Differentiated Evidence


Medicinal Chemistry: Kinase Inhibitor Fragment and Lead Optimization

As a core fragment in the design of ATP‑competitive kinase inhibitors, ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate provides a validated imidazo[1,2-a]pyridine scaffold with a 6‑fluoro substitution that may reduce P‑gp efflux and improve oral bioavailability, as inferred from SAR studies on related PDGFR inhibitors [1]. Its calculated LogP of ~2.35 positions it favorably for CNS penetration and oral absorption, making it a strategic choice for programs targeting intracellular kinases such as Nek2, PI3K, or PDGFR [2][3]. The defined melting point (146–147 °C) ensures reliable identity and purity for reproducible SAR campaigns [4].

Synthetic Chemistry: Regioselective C–H Functionalization and Late-Stage Diversification

The 6‑fluoro substituent and 2‑carboxylate ester of this compound create a unique electronic environment that directs regioselective palladium‑ or rhodium‑catalyzed C–H activation, enabling site‑selective functionalization at positions (e.g., C3 or C5) that are inaccessible with regioisomeric 3‑carboxylates [1]. This property is particularly valuable for generating diverse analog libraries for structure‑activity relationship (SAR) exploration without the need for de novo synthesis of each derivative. The ethyl ester also serves as a convenient handle for further hydrolysis, amidation, or reduction, expanding the accessible chemical space.

Quality Control and Analytical Reference Standard

The well‑characterized solid‑state property of a sharp melting point (146–147 °C) and established density (1.3 ± 0.1 g/cm³) make this compound a suitable reference standard for identity verification and purity assessment in analytical laboratories [1][2]. Its consistent LogP value (2.35–2.4) and molecular descriptors (MW 208.19, tPSA 43.6 Ų) also provide reliable benchmarks for HPLC method development and in silico model validation [3][4].

Chemical Biology: Probe Development for Target Identification

The combination of a privileged imidazo[1,2-a]pyridine scaffold, a modifiable ethyl ester, and a 6‑fluoro atom that can serve as a weak halogen bond donor makes this compound an attractive starting point for designing chemical probes. Such probes can be used to interrogate biological targets, such as kinases or other enzymes where fluorine‑substituted imidazo[1,2-a]pyridines have shown inhibitory activity [1]. The favorable oral absorption characteristics reported in preliminary studies further support its utility in cellular and in vivo target engagement assays [2].

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